![molecular formula C11H14N2O2 B3001842 Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate CAS No. 2248418-37-1](/img/structure/B3001842.png)
Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist, which means it binds to and activates the CB2 receptors in the body. The CB2 receptor is primarily found in immune cells and has been shown to play a role in regulating inflammation and immune responses.
Wirkmechanismus
As a CB2 receptor agonist, Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate binds to and activates the CB2 receptors in the body. The CB2 receptor is primarily found in immune cells, but is also present in other tissues, including the brain. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include reducing inflammation, decreasing pain sensitivity, and improving neurological function. Additionally, this compound has been shown to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is that it is a selective CB2 receptor agonist, meaning it specifically targets the CB2 receptor without affecting other receptors in the body. This allows researchers to study the effects of CB2 receptor activation without confounding factors. However, one limitation of using this compound in lab experiments is that it is a synthetic compound, which may limit its translational potential.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One area of interest is exploring its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various conditions. Finally, more studies are needed to determine the long-term safety and potential side effects of this compound.
Synthesemethoden
The synthesis of Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves several steps, including the condensation of 5-methyl-3-pyridylacetic acid with ethyl acetoacetate to form ethyl 5-methyl-3-pyridylacetoacetate. This compound is then reacted with hydrazine to form ethyl 3-(5-methyl-3-pyridyl) pyrazole-4-carboxylate, which is then reacted with acetic anhydride to form ethyl 3-(5-methyl-3-pyridyl) pyrazole-4-acetate. Finally, this compound is reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management and inflammation. Preclinical studies have shown that this compound can effectively reduce pain and inflammation in animal models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-10(14)5-4-9-6-8(2)11(12)13-7-9/h4-7H,3H2,1-2H3,(H2,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGMUYONXIJQB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.